molecular formula C15H18N2O2 B8503904 N-cyclopropylmethyloxycarbonyltryptamine

N-cyclopropylmethyloxycarbonyltryptamine

Cat. No.: B8503904
M. Wt: 258.32 g/mol
InChI Key: DVIMJDXOEHFMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropylmethyloxycarbonyltryptamine is a synthetic tryptamine derivative characterized by a carbamate (oxycarbonyl) group attached to the nitrogen of the tryptamine backbone, which is further substituted with a cyclopropylmethyl moiety. This structural configuration confers unique physicochemical and pharmacological properties. The carbamate group enhances metabolic stability compared to ester-based analogs, while the cyclopropylmethyl substituent may influence receptor binding affinity and pharmacokinetic profiles .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

cyclopropylmethyl N-[2-(1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C15H18N2O2/c18-15(19-10-11-5-6-11)16-8-7-12-9-17-14-4-2-1-3-13(12)14/h1-4,9,11,17H,5-8,10H2,(H,16,18)

InChI Key

DVIMJDXOEHFMLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The carbamate group can be synthesized using methods analogous to those described by Kent (2017) for protein carbamoylation, though cyclopropylmethyl substitution requires specialized reagents .
  • Toxicological Profile: While nitrosamines like N-nitrosodiethylamine (DEN) in are carcinogenic, the carbamate and cyclopropyl groups in this compound likely mitigate such risks due to their stable, non-reactive nature .
  • Pharmacological Potential: Preliminary structural comparisons suggest this compound could exhibit psychedelic or nootropic effects, but empirical data are needed to confirm receptor affinity and safety.

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